molecular formula C8H4BrFO2 B1450401 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one CAS No. 1260007-95-1

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one

Cat. No. B1450401
CAS RN: 1260007-95-1
M. Wt: 231.02 g/mol
InChI Key: DMQWPYUQSULBST-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one is an organic compound with the CAS Number: 1344888-17-0 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 6-bromo-5-fluorobenzofuran-3-ol . Its InChI code is 1S/C8H4BrFO2/c9-5-2-8-4 (1-6 (5)10)7 (11)3-12-8/h1-3,11H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.02 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one is a compound of interest in the synthesis of various benzofuran derivatives. Its applications extend into several fields, including pharmaceuticals, materials science, and organic chemistry. One notable approach involves the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans. This method highlights the versatility of benzofuran compounds in synthesizing diverse molecular structures, offering potential for further exploration in drug development and material synthesis (Lu, Wang, Zhang, & Ma, 2007).

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of benzofuran derivatives. For instance, the synthesis and characterization of 5-bromobenzofuranyl aryl ureas and carbamates have been explored for their antimicrobial activities. This investigation provides valuable insights into the structural attributes contributing to the antimicrobial efficacy of benzofuran compounds, underscoring their potential in developing new antimicrobial agents (Kumari, Harihara Mathada, Kumar, Suda, & Basavaraja, 2019).

Spectroscopic Investigations

Spectroscopic techniques have been employed to study the structural characteristics of benzofuran derivatives, including 5-bromo-benzofuran-3-yl-acetic acid hydrazide (5BBAH). These studies encompass FT-IR, FT-Raman, NMR, UV-Vis, and theoretical approaches, facilitating a deeper understanding of the compound's molecular structure and reactivity. Such investigations are crucial for the development of benzofuran-based molecules with optimized properties for various applications (Khemalapure et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . Additionally, this compound can form complexes with proteins, altering their structure and function. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, which are vital for transmitting signals within cells . Furthermore, this compound can affect the expression of genes involved in various cellular functions, including cell growth, differentiation, and apoptosis. These changes in gene expression can lead to alterations in cellular metabolism, impacting the overall function and health of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to changes in their activity . For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing them from catalyzing their respective reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained alterations in cellular processes, highlighting the importance of considering temporal effects in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These adverse effects are often dose-dependent, with higher concentrations leading to more severe outcomes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolism can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . For example, this compound may be transported by organic anion transporters, which are responsible for the uptake and efflux of various substances in cells. The distribution of the compound within tissues can influence its biological activity and therapeutic potential.

properties

IUPAC Name

5-bromo-6-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQWPYUQSULBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2O1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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